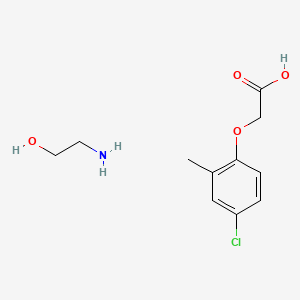

MCPA-olamine

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

6365-62-4 |

|---|---|

Fórmula molecular |

C11H16ClNO4 |

Peso molecular |

261.70 g/mol |

Nombre IUPAC |

2-aminoethanol;2-(4-chloro-2-methylphenoxy)acetic acid |

InChI |

InChI=1S/C9H9ClO3.C2H7NO/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;3-1-2-4/h2-4H,5H2,1H3,(H,11,12);4H,1-3H2 |

Clave InChI |

IWMQIGXEXKJFPR-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)Cl)OCC(=O)O.C(CO)N |

Origen del producto |

United States |

Métodos De Preparación

Chlorination of 2-Methylphenol (o-Cresol)

The initial step in MCPA synthesis is the chlorination of 2-methylphenol (o-cresol) to produce 4-chloro-o-cresol, which is a key intermediate. This is typically performed in a continuous or batch process using chlorinating agents such as sulfuryl chloride (SO2Cl2) or hypochlorous acid (HClO) generated in situ.

- Process details:

- 2-methylphenol is reacted with sulfuryl chloride or hypochlorous acid in an aqueous medium.

- The reaction temperature is maintained below 50°C to control selectivity.

- The chlorination produces 4-chloro-o-cresol with a purity of 97-98% w/w.

- Sulfur dioxide by-product is recycled by reaction with chlorine to regenerate sulfuryl chloride, improving process sustainability.

- The reaction mixture is often extracted with organic solvents to remove unreacted o-cresol.

Condensation with Chloroalkanoic Acid

The 4-chloro-o-cresol intermediate is then reacted with chloroalkanoic acid (such as chloroacetic acid) in a strongly alkaline medium to form MCPA.

- Reaction conditions:

- The reaction is a condensation type, typically carried out at reflux temperature.

- The alkaline medium facilitates nucleophilic substitution, forming the phenoxyacetic acid structure.

- After reaction, the mixture is extracted to remove unreacted phenol.

- Acidification with mineral acids (HCl or H2SO4) precipitates MCPA as a solid.

- The product can be crystallized or formulated directly into herbicidal compositions.

Purification and Isolation

- The crude MCPA is purified by crystallization or granulation.

- The aqueous phase containing MCPA is acidified and heated to 60-90°C to liberate MCPA as a heavy oil, which separates easily from water.

- The oil is washed and crystallized to obtain high-purity MCPA.

Preparation of MCPA-Olamine Salt

MCPA-olamine is prepared by neutralizing MCPA acid with ethanolamine, forming a stable salt with improved solubility and handling properties.

Salt Formation Reaction

- MCPA acid is dissolved in a suitable solvent or water.

- Ethanolamine is added stoichiometrically to the MCPA solution.

- The mixture is stirred at controlled temperatures (typically 20-60°C) to ensure complete salt formation.

- The reaction is exothermic and usually completes within 1 hour.

Crystallization and Isolation

- After reaction, the mixture is cooled to induce crystallization of MCPA-olamine.

- Cooling temperatures are typically lowered to 5-10°C to maximize yield.

- The solid salt is filtered, washed with cold solvent (e.g., ethyl acetate or water), and dried under controlled conditions.

Comparative Data Table of Preparation Parameters

| Step | Conditions/Parameters | Notes/Outcomes |

|---|---|---|

| Chlorination of o-cresol | Temp: <50°C; Chlorinating agent: SO2Cl2 or HClO | Purity of 4-chloro-o-cresol: 97-98% w/w |

| Condensation with chloroacetic acid | Reflux in alkaline medium; pH >10 | MCPA precipitated by acidification; high yield |

| MCPA purification | Acidification at 60-90°C; crystallization | High purity MCPA crystals or flakes |

| Salt formation with ethanolamine | Temp: 20-60°C; 1h reaction time | MCPA-olamine salt crystallizes at 5-10°C |

| Isolation and drying | Filtration, washing with cold solvent, drying | High purity salt with good yield and stability |

Research Findings and Industrial Considerations

- The chlorination step is critical for selectivity and yield; controlling temperature and pH is essential to minimize by-products and degradation.

- Recycling of by-products such as sulfur dioxide enhances process sustainability.

- The condensation reaction benefits from strong alkaline conditions and reflux to drive completion.

- Salt formation with ethanolamine improves the physicochemical properties of MCPA, making it more suitable for formulation and application.

- Crystallization parameters (temperature, solvent choice) significantly affect purity and yield of the final MCPA-olamine product.

- Analytical methods such as HPLC and melting point determination are used to confirm purity and identity.

Análisis De Reacciones Químicas

MCPA-olamine undergoes various chemical reactions, including:

Oxidation: MCPA-olamine can be oxidized using reagents such as meta-chloroperbenzoic acid (mCPBA).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing agents: meta-chloroperbenzoic acid (mCPBA).

Reducing agents: Sodium borohydride.

Nucleophiles: Various nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

Agricultural Use

MCPA-olamine is extensively used in agriculture for weed control in various crops, including cereals, grasses, and some vegetables. Its effectiveness against a wide range of broadleaf weeds has made it a staple in integrated weed management systems.

Case Study: Efficacy in Cereal Crops

A study conducted on the application of MCPA-olamine in wheat and barley demonstrated significant reductions in weed biomass and improved crop yields. The results indicated that applying MCPA-olamine at recommended rates effectively controlled common weeds such as chickweed and dandelion, enhancing overall crop health and productivity.

Environmental Impact Studies

Research has also focused on the environmental implications of MCPA-olamine usage, particularly its effects on non-target organisms and ecosystems.

Case Study: Ecotoxicological Assessment

A comprehensive ecotoxicological assessment evaluated the impact of MCPA-olamine on aquatic life. The study found that while MCPA-olamine exhibited moderate toxicity to certain aquatic organisms, its environmental risk was deemed acceptable when applied according to label instructions.

Pesticide Transformation Product

MCPA-olamine can act as a transformation product of other pesticides, raising interest in its behavior in soil and water systems.

Research Findings

Studies have shown that MCPA-olamine can degrade into less harmful substances under specific environmental conditions, suggesting potential benefits for integrated pest management practices.

Herbicidal Efficacy

| Weed Species | Control Rate (%) | Application Rate (L/ha) |

|---|---|---|

| Chickweed | 85 | 1.5 |

| Dandelion | 90 | 2.0 |

| Thistle | 75 | 1.0 |

Environmental Risk Assessment

| Organism Type | Toxicity Level | Observed Effects |

|---|---|---|

| Fish | Low | No significant impact |

| Aquatic Invertebrates | Moderate | Reduced population |

| Terrestrial Plants | High | Some species affected |

Mecanismo De Acción

MCPA-olamine acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It interferes with protein synthesis, cell division, and growth in the meristematic tissues of plants . The compound is selectively absorbed and translocated within the plant, leading to uncontrolled growth and eventual death of the target weeds .

Comparación Con Compuestos Similares

Key Differences :

- Solubility: MCPA-sodium exhibits the highest water solubility due to its ionic sodium group, while MCPA-trolamine (triethanolamine salt) has reduced solubility compared to MCPA-olamine .

- Formulation Stability : MCPA-sodium is prone to moisture absorption, limiting its use in humid environments. In contrast, MCPA-olamine and MCPA-trolamine are more stable in formulated products .

Comparison with Functionally Similar Compounds

MCPA-olamine is also compared to 2,4-D-olamine (a salt of 2,4-dichlorophenoxyacetic acid) and MCPB-olamine (4-(4-chloro-2-methylphenoxy)butanoic acid salt), which share similar modes of action but differ in selectivity and environmental impact.

Key Findings :

- 2,4-D-olamine has broader weed control but poses risks to non-target dicots .

- MCPB-olamine is specialized for legume fields but degrades faster, reducing soil residue .

Research and Regulatory Considerations

- Toxicity : MCPA-olamine exhibits lower acute toxicity (LD₅₀ > 2,000 mg/kg in rats) compared to MCPA-dimethylammonium (LD₅₀ = 1,200 mg/kg) due to its reduced volatility .

Q & A

Q. What are the key physicochemical properties of MCPA-olamine that influence its environmental behavior, and how are they experimentally determined?

MCPA-olamine’s environmental behavior is shaped by solubility, pKa, and soil-water partitioning coefficients. Solubility can be measured via shake-flask methods under controlled pH and temperature . Soil sorption coefficients (Kd) are determined through batch equilibrium experiments, while pKa is quantified using potentiometric titration or spectrophotometry. These parameters are critical for predicting mobility in aquatic and terrestrial systems.

Q. What standardized analytical methods are recommended for quantifying MCPA-olamine in environmental matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantification in water and soil extracts. For complex matrices, tandem mass spectrometry (LC-MS/MS) improves sensitivity and specificity. Sample preparation often involves solid-phase extraction (water) or QuEChERS (soil), validated via spike-recovery experiments to ensure accuracy .

Q. How do researchers design experiments to assess MCPA-olamine’s degradation pathways in soil?

Laboratory microcosm studies under controlled conditions (e.g., aerobic/anaerobic, varying pH, and microbial activity) are employed. Isotopic labeling (e.g., ¹⁴C-MCPA) tracks mineralization rates, while metabolite identification uses LC-MS/MS. Controls for abiotic degradation (e.g., autoclaved soil) isolate microbial contributions .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported ecotoxicity data for MCPA-olamine across species and ecosystems?

Contradictions often arise from differences in test organisms (e.g., algae vs. invertebrates), exposure durations, and environmental matrices. Standardized OECD guidelines (e.g., OECD 201 for algae) should be followed. Researchers must report dissolved vs. nominal concentrations and conduct comparative meta-analyses to identify confounding factors (e.g., pH effects on bioavailability) .

Q. How can hydrological models improve predictions of MCPA-olamine leaching into groundwater?

Coupling solute transport models (e.g., HYDRUS-1D) with site-specific soil porosity, rainfall data, and Kd values simulates leaching potential. Field validation via lysimeter studies under varying irrigation regimes is critical. Sensitivity analyses identify dominant parameters (e.g., organic carbon content) .

Q. What methodologies resolve contradictions in reported half-life values of MCPA-olamine across environmental studies?

Variability stems from soil type, microbial communities, and climatic conditions. Researchers should conduct parallel experiments under standardized conditions (e.g., ISO 11266 for soil degradation) and use mixed-effects statistical models to account for heterogeneity. Long-term field studies (>180 days) reduce extrapolation errors from lab data .

Q. What emerging analytical techniques are advancing detection of MCPA-olamine transformation products in ecosystems?

Non-targeted screening via high-resolution mass spectrometry (HRMS) and suspect screening workflows (e.g., UNIFI™) identify unknown metabolites. Stable isotope probing (SIP) links degradation products to specific microbial taxa. Ecotoxicological risk assessments must prioritize transformation products with higher toxicity than the parent compound .

Q. How should researchers design multi-stressor experiments to evaluate MCPA-olamine’s interactions with co-occurring agrochemicals?

Factorial designs (e.g., response surface methodology) test additive, synergistic, or antagonistic effects. Endpoints include microbial diversity (via 16S rRNA sequencing) and enzymatic activity (e.g., dehydrogenase assays). Mixture toxicity models (e.g., Concentration Addition) predict combined ecological risks .

Emerging Research Directions

Q. What are the critical knowledge gaps in understanding MCPA-olamine’s long-term ecological impacts on soil microbiomes?

Current studies lack data on functional gene shifts (e.g., antibiotic resistance genes) and legacy effects post-application. Multi-omics approaches (metagenomics, metabolomics) under chronic exposure scenarios are needed. Field trials should integrate with climate variables (e.g., drought) to assess resilience .

Q. How can computational toxicology improve risk assessment frameworks for MCPA-olamine?

Quantitative structure-activity relationship (QSAR) models predict metabolite toxicity, while machine learning (e.g., random forests) identifies high-risk exposure scenarios. Integration with geographic information systems (GIS) maps vulnerable aquifers, prioritizing regions for monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.